molecular formula C27H21BrN2O4 B12461826 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)

Cat. No.: B12461826
M. Wt: 517.4 g/mol
InChI Key: SVXVYOUTJLIOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of Functional Groups: The bromo and oxo groups can be introduced through halogenation and oxidation reactions, respectively.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, particularly involving the bromo group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) for bromo substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Industry

In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(1-chloro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide: Similar structure with a chloro group instead of a bromo group.

Uniqueness

The uniqueness of 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H21BrN2O4/c1-34-16-12-10-15(11-13-16)29-21(31)14-30-25(32)23-22-17-6-2-4-8-19(17)27(28,24(23)26(30)33)20-9-5-3-7-18(20)22/h2-13,22-24H,14H2,1H3,(H,29,31)

InChI Key

SVXVYOUTJLIOFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.